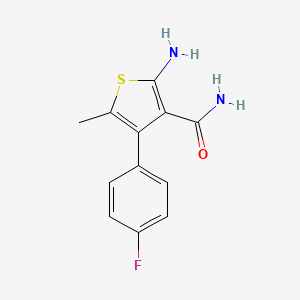

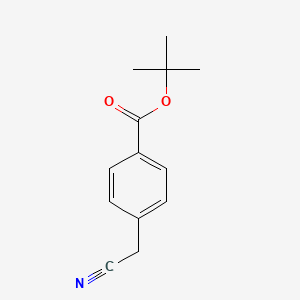

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide” is a part of a novel series of benzamide derivatives that were designed and synthesized from the pyridazinone scaffold .

Synthesis Analysis

The synthesis of similar compounds often involves a variety of techniques. For instance, the synthesis of a compound with a similar structure was characterized by elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction . Another method involved the use of microwave-assisted synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction . This allows for the determination of the 3D structure of the compound. The structure is often further analyzed using techniques such as Hirshfeld surface analysis and density functional theory (DFT) calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the properties of a similar compound, “Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate”, include a molecular weight of 265.31 g/mol, a topological polar surface area of 80.6 Ų, and several other properties .Scientific Research Applications

Kinase Inhibition

One significant application of related compounds is in kinase inhibition. For instance, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are potent and selective Met kinase inhibitors. These compounds, like BMS-777607, have shown promise in tumor stasis in gastric carcinoma models and have progressed to clinical trials (Schroeder et al., 2009).

Synthesis and Photophysical Properties

Research has also focused on the synthesis and photophysical properties of related compounds. For example, the microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls derivatives demonstrated luminescence in the blue region with large Stokes shift, indicating potential applications in the field of materials science and optics (Novanna, Kannadasan, & Shanmugam, 2020).

Antitumor Activity

Additionally, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been synthesized and shown to inhibit the proliferation of some cancer cell lines, suggesting potential applications in cancer research (Hao et al., 2017).

Antipathogenic Activity

The synthesis of thiourea derivatives and their testing against bacterial cells indicate significant anti-pathogenic activity, especially against strains known for their ability to grow in biofilms (Limban, Marutescu, & Chifiriuc, 2011).

Molecular Docking and NLO Properties

Research on synthesized compounds like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide revealed their non-linear optical (NLO) properties and potential anticancer activity through molecular docking analyses (Jayarajan et al., 2019).

Synthesis of Thiazoles

An efficient route for synthesizing thiazoles via chemoselective thionation-cyclization of functionalized enamides was reported, indicating potential applications in chemical synthesis (Kumar, Parameshwarappa, & Ila, 2013).

Radiosensitizers and Cytotoxins

The synthesis of nitrothiophene-5-carboxamides and their evaluation as radiosensitizers and bioreductively activated cytotoxins offer potential applications in radiology and cancer therapy (Threadgill et al., 1991).

Antimicrobial Evaluation

New thiophene-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial properties, indicating potential use in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. For instance, “Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2OS/c1-6-9(7-2-4-8(13)5-3-7)10(11(14)16)12(15)17-6/h2-5H,15H2,1H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGFOISNKXDMOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)N)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2373433.png)

![N-(2-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2373434.png)

![2-Chloro-6-[3-(difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2373448.png)